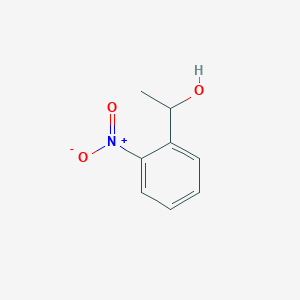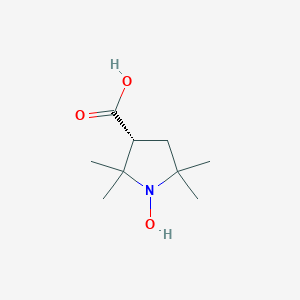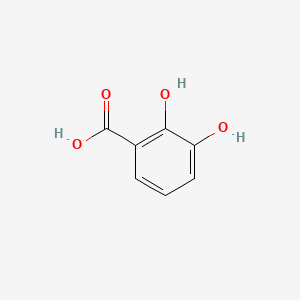
2-Vinylanthracene
Overview
Description
2-Vinylanthracene is a chemical compound used in the process of cationic polymerization . It has the molecular formula C16H12 and a molecular weight of 204.27 .
Molecular Structure Analysis
The molecular structure of 2-Vinylanthracene consists of a three-ring system with a vinyl group attached . The molecule has a molar refractivity of 72.9±0.3 cm³ .Physical And Chemical Properties Analysis
2-Vinylanthracene has a density of 1.1±0.1 g/cm³, a boiling point of 377.0±9.0 °C at 760 mmHg, and a flash point of 172.4±12.8 °C . It has a molar volume of 183.6±3.0 cm³ .Scientific Research Applications
Excited-State Isomerization Studies
2-Vinylanthracene: has been utilized in high-pressure studies to investigate the isomerization in the first excited singlet state . This process is crucial for understanding the behavior of molecules under different physical conditions and can lead to insights into phase transitions and reaction kinetics. The isomerization rate is determined using steady-state and time-resolved fluorescence spectroscopy, which is essential for developing materials with specific optical properties.
Aggregation-Induced Emission (AIE)
The compound’s structural analog, 9-Vinylanthracene , has shown potential in the study of aggregation-induced emission . AIE is a phenomenon where certain compounds exhibit intensified emission upon aggregation, making them valuable for studying biomolecules and cellular changes in aqueous environments. By extension, 2-Vinylanthracene could be synthesized to exhibit similar properties for applications in optical imaging and fluorescence microscopy.
Monitoring pH Changes
Fluorogens based on vinylanthracene derivatives have been demonstrated to monitor pH changes effectively . This application is particularly relevant in biological and chemical research where pH plays a critical role in processes such as enzyme activity, metabolic pathways, and cellular signaling.
Quantifying Globular Proteins
Another significant application is the quantification of globular proteins . Proteins are fundamental to numerous biological functions, and accurately measuring their concentration is vital for understanding and manipulating biological systems.
Cell Imaging with Confocal Microscopy
Vinylanthracene-based fluorogens are used in cell imaging, employing confocal microscopy . This technique allows for the detailed visualization of cells and cellular components, aiding in the study of cell biology and the development of medical diagnostics.
Photophysical Property Analysis
The photophysical properties of vinylanthracene compounds can be correlated with their structural features using density functional theory (DFT) calculations . This analysis is essential for designing new materials with desired optical and electronic characteristics for use in technologies like organic light-emitting diodes (OLEDs) and solar cells.
Safety And Hazards
properties
IUPAC Name |
2-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJXKVJBAHQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403010 | |
| Record name | 2-vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylanthracene | |
CAS RN |
2026-16-6 | |
| Record name | 2-vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






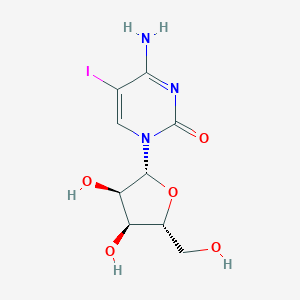
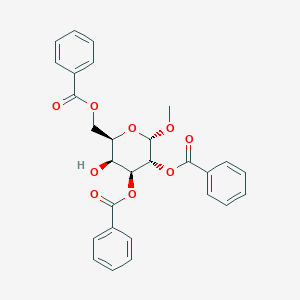
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
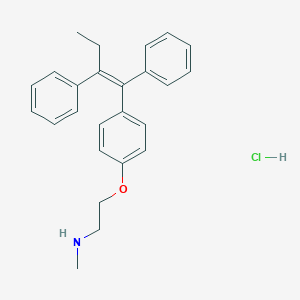

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
